4-Bromo-4'-methoxydiphenylamine 4-Bromo-4'-methoxydiphenylamine
Brand Name: Vulcanchem
CAS No.: 13677-42-4
VCID: VC20967917
InChI: InChI=1S/C13H12BrNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
SMILES: COC1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Molecular Formula: C13H12BrNO
Molecular Weight: 278.14 g/mol

4-Bromo-4'-methoxydiphenylamine

CAS No.: 13677-42-4

Cat. No.: VC20967917

Molecular Formula: C13H12BrNO

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-4'-methoxydiphenylamine - 13677-42-4

Specification

CAS No. 13677-42-4
Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
IUPAC Name N-(4-bromophenyl)-4-methoxyaniline
Standard InChI InChI=1S/C13H12BrNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Standard InChI Key FXJJSRXECRBIPV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Canonical SMILES COC1=CC=C(C=C1)NC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structure

4-Bromo-4'-methoxydiphenylamine (CAS No. 13677-42-4) is an aromatic amine derivative with a molecular formula of C13H12BrNO and a molecular weight of 278.14 g/mol. The IUPAC name for this compound is N-(4-bromophenyl)-4-methoxyaniline. Structurally, it consists of two phenyl rings connected by a nitrogen atom, with a bromine atom at the para position of one ring and a methoxy group at the para position of the other ring.

The structural representation of 4-Bromo-4'-methoxydiphenylamine can be described using various chemical notations as shown in the following table:

Structural RepresentationValue
IUPAC NameN-(4-bromophenyl)-4-methoxyaniline
Standard InChIInChI=1S/C13H12BrNO/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3
Standard InChIKeyFXJJSRXECRBIPV-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Canonical SMILESCOC1=CC=C(C=C1)NC2=CC=C(C=C2)Br

This molecular structure features a central secondary amine (NH) bridge connecting a 4-bromophenyl group and a 4-methoxyphenyl group. The bromine substituent and methoxy group create an electronic asymmetry across the molecule that influences its chemical behavior and potential applications.

Physical and Chemical Properties

Based on its structure, 4-Bromo-4'-methoxydiphenylamine is expected to manifest as a crystalline solid at room temperature. While comprehensive physical property data is limited in available research, the following properties can be inferred or determined:

Physical State and Appearance

As a diphenylamine derivative with para substituents, 4-Bromo-4'-methoxydiphenylamine likely exists as a solid at ambient temperature. Similar compounds in this class typically appear as off-white to light brown crystalline solids or powders .

Electronic Properties

The electronic distribution within 4-Bromo-4'-methoxydiphenylamine is characterized by:

  • Electron-donating properties of the methoxy group, which increases electron density at the 4'-position

  • Electron-withdrawing inductive effect of the bromine atom, which creates an electronic dipole

  • The nitrogen atom serving as an electron-rich center, potentially participating in hydrogen bonding

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most probable synthetic route would involve palladium-catalyzed C-N coupling reactions, similar to those used for related diphenylamine derivatives. A general procedure for such C-N coupling reactions involves:

"In a typical run, an oven-dried 10 mL round bottom flask is charged with a known mole percent of catalyst, NaOt-Bu (1.3 mmol), aryl amine (1.2 mmol) and aryl halide (1 mmol) with the appropriate solvent(s) (4 mL). The flask is placed in a preheated oil bath at required temperature. After the specified time, the flask is removed from the oil bath, water (20 mL) is added, and extraction with ether (4 × 10 mL) is done."

This approach would likely use 4-methoxyaniline and 1-bromo-4-bromobenzene (or 4-bromobromobenzene) as starting materials.

Sequential Functionalization

An alternative route might involve:

  • Initial synthesis of 4-methoxydiphenylamine

  • Subsequent regioselective bromination of the non-methoxylated ring

Reaction Conditions and Catalysts

For the palladium-catalyzed coupling approach, typical reaction conditions would include:

  • Palladium catalyst (such as Pd(OAc)2 with appropriate ligands)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous aprotic solvent (toluene or dioxane)

  • Elevated temperatures (approximately 80-100°C)

  • Inert atmosphere (nitrogen or argon)

Applications and Research Context

Chemical Synthesis

The compound can serve as:

  • An intermediate in the synthesis of more complex chemical structures

  • A building block for pharmaceutical candidates

  • A precursor for materials with specialized optical or electronic properties

Materials Science

Methoxydiphenylamine derivatives have demonstrated utility in advanced materials applications, particularly:

  • As components in electron-transport materials

  • In photovoltaic research, where related methoxydiphenylamine-substituted compounds have been incorporated into perovskite solar cells

Related Research Findings

While direct research on 4-Bromo-4'-methoxydiphenylamine is limited in the search results, related research provides contextual understanding:

Branched methoxydiphenylamine-substituted carbazole derivatives have been investigated for applications in perovskite solar cells, with performance parameters as shown in the following table:

CompoundJsc (mA/cm²)Voc (V)FF (%)PCE (%)
3Cz-OMeDPA-OH F24.071.01575.918.53
4Cz-OMeDPA-OH R23.511.01276.318.15
4Cz-OMeDPA-OH F23.610.9887617.78
4Cz-OMeDPA R23.360.99371.116.55
4Cz-OMeDPA F22.160.94667.514.19
spiro-OMeTAD R24.051.07977.920.25
spiro-OMeTAD F24.221.03976.719.33

This data suggests that methoxydiphenylamine-containing compounds can contribute to efficient photovoltaic performance .

Structure-Activity Relationships

Electronic Effects

The electronic properties of 4-Bromo-4'-methoxydiphenylamine are influenced by the interplay between:

Electron-Donating Methoxy Group

  • Increases electron density in the 4-methoxyphenyl ring

  • Enhances nucleophilicity of the nitrogen atom

  • Stabilizes potential radical intermediates

Electron-Withdrawing Bromine

  • Creates a dipole moment across the molecule

  • May facilitate certain coupling reactions

  • Provides a reactive site for further functionalization (e.g., metal-catalyzed cross-couplings)

Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
4-Bromo-4'-methoxydiphenylamineC13H12BrNO278.14Diphenylamine with Br at 4-position and OCH3 at 4'-position
4-MethoxydiphenylamineC13H13NO199.25Diphenylamine with OCH3 at 4-position
4-Bromo-4'-hydroxybiphenylC12H9BrONot specified in sourcesBiphenyl with Br at 4-position and OH at 4'-position

The structural variations among these compounds would lead to differences in:

  • Solubility and physical properties

  • Electronic distribution and reactivity

  • Potential for hydrogen bonding and intermolecular interactions

Analytical Characterization

Standard analytical techniques for the characterization of 4-Bromo-4'-methoxydiphenylamine would include:

NMR Spectroscopy

Expected key features in the 1H NMR spectrum:

  • Singlet at approximately 3.7-3.8 ppm for the methoxy protons

  • Broad singlet around 5.5-6.0 ppm for the NH proton

  • Complex patterns in the aromatic region (6.5-7.5 ppm) corresponding to the eight aromatic protons

Mass Spectrometry

  • Molecular ion peak at m/z 278/280 with characteristic bromine isotope pattern

  • Fragment ions corresponding to loss of bromine, methoxy group, or cleavage at the N-C bonds

Infrared Spectroscopy

Expected characteristic bands:

  • N-H stretching around 3300-3400 cm⁻¹

  • C-O stretching from the methoxy group around 1230-1250 cm⁻¹

  • C-Br stretching approximately at 550-650 cm⁻¹

Chromatographic Analysis

Chromatographic techniques suitable for analysis of 4-Bromo-4'-methoxydiphenylamine include:

  • High-performance liquid chromatography (HPLC) with UV detection

  • Gas chromatography-mass spectrometry (GC-MS) for both identification and purity determination

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